![molecular formula C12H22ClNO4 B1414078 Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate CAS No. 2137065-71-3](/img/structure/B1414078.png)
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate
Overview
Description
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate, also known as CM-TBDMS, is a type of organosilicon reagent that is used in organic synthesis. It is widely used in the synthesis of fine chemicals, pharmaceuticals, and other compounds. It is an important reagent for the synthesis of biologically active compounds, such as peptides, proteins, and nucleic acids. CM-TBDMS is also used in the synthesis of polymers and other materials.
Scientific Research Applications
Synthesis and Chemical Reactions
- Research has explored the synthesis of various compounds, including 1-amino-2,2-dialkylcyclopropane-1-carbonitriles and -carboxamides, which are potential precursors of ACC derivatives. The cyclization of related compounds with potassium tert-butoxide has been a focus, demonstrating the chemistry of geminally functionalized cyclopropanes (Aelterman et al., 1999).
- Studies on Copper(II) and Cobalt(II) complexes involving derivatives related to Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate have been conducted, exploring their electron spin resonance and magnetic susceptibility (Valko et al., 1995).
Structural and Configuration Analysis
- The absolute configuration of similar compounds like (–)-2-chloro-3,3-dimethylbutanoic acid has been determined using chemical correlation, g.l.c. separation, and other methods (Galetto & Gaffield, 1969).
- Research on asymmetric nitrogen involves the transformation of racemic dimethyl 1-methoxyaziridine-2,2-dicarboxylate into 3-amino-2-chloromethyl-2-methoxyaminopropan-1-ol, demonstrating chirality transfer from nitrogen to carbon (Rozhkov et al., 1998).
Catalysis and Synthesis Applications
- The synthesis of ω-dimethylaminoalkyl substituted ethylenediamine ligands from related compounds for use in enantioselective catalysis has been explored, highlighting the compound's role in catalytic processes (Ghosh et al., 2015).
- A study on nucleophilic substitution at a saturated carbon atom with retention of configuration showcases the chemical versatility and reactivity of similar structures (Gasteiger et al., 1986).
Mechanism of Action
Target of Action
Compounds with a tert-butoxycarbonyl (boc) group are often used in organic synthesis, particularly in the protection and deprotection of amines .
Mode of Action
This reaction is usually reversible, allowing the original amine to be regenerated later .
Biochemical Pathways
The compound may be involved in various biochemical pathways depending on its specific targets. The Boc group is known to play a role in biosynthetic and biodegradation pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the compound’s action, efficacy, and stability. For instance, the Boc group is typically removed under acidic conditions .
properties
IUPAC Name |
chloromethyl (2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO4/c1-11(2,3)8(9(15)17-7-13)14-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,14,16)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTYPTBKHFMTQA-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OCCl)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OCCl)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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